ethyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]benzoate
Overview
Description
Ethyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]benzoate is a chemical compound with the molecular formula C21H15NO4 . It was synthesized by reducing the Schiff base obtained from acenaphthenequinone and ethyl-4-aminobenzoate . The compound exhibits interesting structural features and potential biological activities.
Synthesis Analysis
The synthesis of this compound involves the reduction of a Schiff base formed between acenaphthenequinone and ethyl-4-aminobenzoate. The reduction process yields the final product, ethyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]benzoate .
Molecular Structure Analysis
The compound’s molecular structure consists of a 1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline ring system connected to a benzene ring via a propoxy group. The dihedral angle between these two ring systems is approximately 75.08° . The compound’s planarity and functional groups contribute to its potential biological activity.
Scientific Research Applications
Acidolysis in Lignin Model Compounds
One scientific research application of ethyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]benzoate relates to its role in the acidolysis of lignin model compounds. Yokoyama (2015) discusses the different mechanisms of acidolysis in dimeric non-phenolic β-O-4-type lignin model compounds, highlighting the significance of the γ-hydroxymethyl group in the process. This work underlines the relevance of understanding the reaction pathways and mechanisms involved in lignin breakdown, which is crucial for applications in biofuel production and materials science (T. Yokoyama, 2015).
Antioxidant Capacity Assays
Another application is in the field of antioxidant capacity assays. Ilyasov et al. (2020) delve into the reaction pathways underpinning the ABTS/potassium persulfate decolorization assay of antioxidant capacity. Their review highlights the specific reactions and bias that might occur when comparing antioxidants, thereby influencing the interpretation and applicability of such assays in various fields, including food science, pharmacology, and environmental monitoring (I. Ilyasov et al., 2020).
Gas Separations using Ionic Liquid Membranes
Scovazzo (2009) addresses the application of ionic liquids in gas separations, focusing on the performance benchmarks for room temperature ionic liquid membranes (SILMs) and the upper limits of their performance. This review is critical for guiding future research in the field of gas separations, an area that is essential for environmental management and industrial processes (P. Scovazzo, 2009).
Neuroprotective and Antioxidant Activities
Cunha et al. (2019) provide a comprehensive review of ethyl ferulate, a phenylpropanoid with notable antioxidant and neuroprotective activities. Their systematic review and technological prospection shed light on the potential uses of ethyl ferulate in the nutraceutical and pharmaceutical industries, highlighting its anti-inflammatory, antimutagenic, antiapoptotic, and antiproliferative activities. This work underscores the importance of ethyl ferulate in medical and health-related research, paving the way for future applications in disease treatment and health maintenance (F. Cunha et al., 2019).
properties
IUPAC Name |
ethyl 4-[3-(1,3-dioxoisoindol-2-yl)propoxy]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-2-25-20(24)14-8-10-15(11-9-14)26-13-5-12-21-18(22)16-6-3-4-7-17(16)19(21)23/h3-4,6-11H,2,5,12-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWLWFMZJNBGRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCCCN2C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]benzoate |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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